

Structural Similarity of Regrelor to AMP: A Technical Guide

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Compound of Interest		
Compound Name:	Regrelor disodium	
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Abstract

Regrelor, an experimental antiplatelet agent, shares a foundational structural similarity with adenosine monophosphate (AMP), a key endogenous signaling molecule. This guide provides an in-depth technical analysis of the structural relationship between Regrelor and AMP, their comparative effects on the P2Y12 receptor, and the experimental methodologies used to characterize these interactions. All quantitative data are summarized in structured tables, and key experimental and signaling pathways are visualized using Graphviz diagrams.

Introduction

Adenosine monophosphate (AMP) is a central purinergic signaling molecule that, along with adenosine diphosphate (ADP), plays a crucial role in numerous physiological processes, including platelet aggregation. The P2Y12 receptor, a G protein-coupled receptor on the platelet surface, is a key target for antiplatelet therapies as its activation by ADP initiates a signaling cascade leading to thrombus formation. Regrelor is a synthetic AMP analog designed as a P2Y12 receptor antagonist to inhibit platelet aggregation. Understanding the structural similarities and differences between Regrelor and the endogenous ligand AMP is critical for elucidating its mechanism of action and for the rational design of novel antiplatelet agents.

Structural Comparison of Regrelor and AMP



Regrelor was synthesized from adenosine diphosphate (ADP) and is structurally analogous to AMP. The core structure of both molecules consists of a purine (adenine) base, a ribose sugar, and a phosphate group. However, Regrelor incorporates specific modifications to enhance its antagonistic activity and drug-like properties.

The key structural modifications in Regrelor compared to AMP are:

- N6-position of the Adenine Ring: An ethylurea group is attached to the N6 position of the adenine base.
- C2' and C3' Positions of the Ribose Sugar: A lipophilic cinnamaldehyde moiety is added at the C2' and C3' positions of the ribose sugar.

These modifications are illustrated in the structural formulas below.

Molecule	Chemical Structure	Molecular Formula	Key Features
Adenosine Monophosphate (AMP)	[Image of AMP structure]	C10H14N5O7P[1]	Adenine base, ribose sugar, one phosphate group.[1]
Regrelor	[Image of Regrelor structure]	C22H25N6O8P	Adenine with N6- ethylurea substitution, ribose with C2',C3'- cinnamaldehyde modification, one phosphate group.

Functional Consequences of Structural Similarity

The structural similarity of Regrelor to AMP allows it to bind to the P2Y12 receptor, the same receptor that binds the endogenous agonist ADP. However, the modifications in Regrelor's structure cause it to act as a competitive antagonist, blocking the receptor and preventing its activation by ADP.

Mechanism of Action at the P2Y12 Receptor



Regrelor is a reversible, competitive antagonist of the P2Y12 receptor. By occupying the ADP binding site, Regrelor prevents the conformational changes in the receptor necessary for downstream signaling, thereby inhibiting platelet activation and aggregation.

Quantitative Comparison of Activity

While direct head-to-head binding affinity data (Ki or Kd) for Regrelor versus AMP or its stable analog 2-MeS-ADP at the P2Y12 receptor is not readily available in the public domain, the inhibitory potency of Regrelor has been quantified in functional assays.

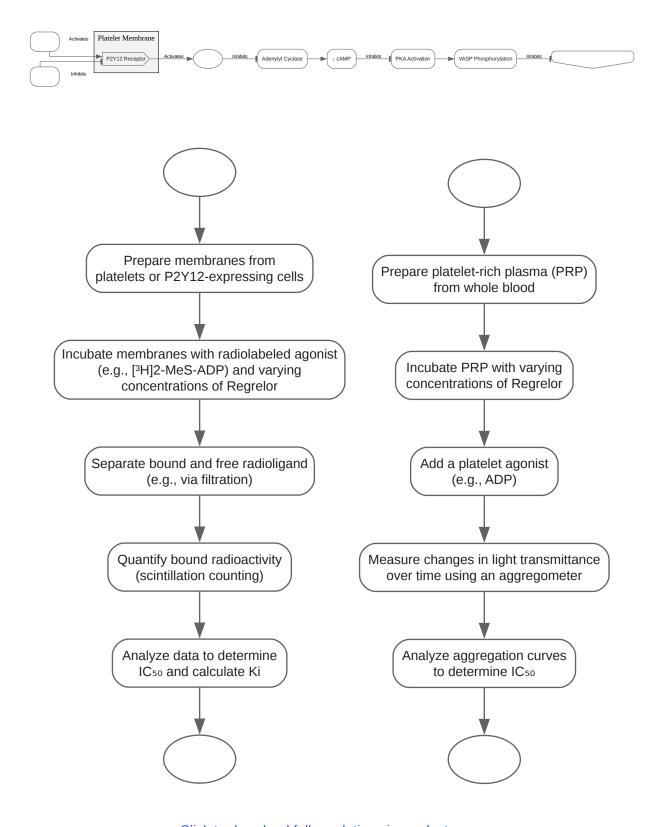
Compound	Parameter	Value	Assay
Regrelor	IC50	16 nM	Inhibition of ADP- induced platelet aggregation

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways

Activation of the P2Y12 receptor by ADP initiates a $G\alpha$ i-coupled signaling cascade that leads to platelet aggregation. Regrelor, by blocking this receptor, inhibits these downstream events.





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References

- 1. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation PubMed [pubmed.ncbi.nlm.nih.gov]
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